molecular formula C18H15N3OS2 B2456800 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034340-92-4

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2456800
CAS No.: 2034340-92-4
M. Wt: 353.46
InChI Key: UUFPRBBKUGLRAZ-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3OS2 and its molecular weight is 353.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c22-18(17-10-13-4-1-2-5-16(13)24-17)19-11-15(14-6-9-23-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFPRBBKUGLRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The compound features a unique arrangement consisting of a benzo[b]thiophene core, a pyrazole moiety, and a thiophene group, which contribute to its diverse biological activities. The molecular formula is C13H15N5O2SC_{13}H_{15}N_{5}O_{2}S, and it has a molecular weight of approximately 305.36 g/mol.

PropertyValue
Molecular FormulaC13H15N5O2SC_{13}H_{15}N_{5}O_{2}S
Molecular Weight305.36 g/mol
StructureStructure

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of the benzo[b]thiophene structure can inhibit various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) . The mechanism often involves the inhibition of key enzymes like DNA gyrase, which is crucial for bacterial DNA replication .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties comparable to established drugs like indomethacin . This activity may be mediated through the modulation of inflammatory pathways and stabilization of cellular membranes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various benzo[b]thiophene derivatives against Mycobacterium tuberculosis, demonstrating that certain compounds exhibited significant antimicrobial activity with MIC values ranging from 2.73 to 22.86 µg/mL . The compound's structural features were linked to its effectiveness against both active and dormant forms of the bacteria.
  • DNA Gyrase Inhibition : In silico studies revealed that some derivatives effectively inhibited DNA gyrase B, with IC50 values comparable to ciprofloxacin . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects. Some exhibited comparable efficacy to indomethacin in reducing carrageenan-induced edema in animal models . This highlights the potential therapeutic applications of pyrazole-containing compounds in treating inflammatory diseases.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameBiological ActivityMIC/IC50 Values
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamideAntimicrobial, MAO-B inhibitorMIC: 0.25 µg/mL
N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamideBroad-spectrum antimicrobialMIC: 20 µg/mL
4-methyl-N-(pyridin-3-yloxy)methanesulfonamideAnti-inflammatoryIC50: 10 µM

Scientific Research Applications

Research indicates that compounds with similar structural characteristics exhibit a range of pharmacological activities. The biological applications of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can be categorized as follows:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For instance, compounds with thiophene and pyrazole structures have shown activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
  • Antimicrobial Properties :
    • The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various bacterial strains. Research on related thiophene derivatives has demonstrated significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects :
    • The presence of the pyrazole moiety is associated with anti-inflammatory properties, making it a candidate for further investigation in inflammation-related diseases .

Case Studies

Several studies have explored the potential applications of this compound:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated strong binding affinities to targets such as dihydrofolate reductase, suggesting its potential as a lead compound in drug design .
  • Synthesis and Characterization :
    • Various synthetic routes have been developed for the preparation of this compound, highlighting its versatility in medicinal chemistry applications .

Q & A

Q. How can the synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of parameters:
  • Step 1 : Condensation of thiophene-3-carboxaldehyde with ethylamine derivatives under reducing conditions to form the ethyl-thiophene intermediate (e.g., NaBH₄ in ethanol, 0–5°C) .
  • Step 2 : Pyrazole coupling via nucleophilic substitution. Use triethylamine as a catalyst in acetonitrile under reflux (1–3 hours), monitoring progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Step 3 : Final amidation with benzo[b]thiophene-2-carboxylic acid chloride in dry DMF at 80°C for 6 hours. Purify via column chromatography (silica gel, dichloromethane/methanol 95:5) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for pyrazole coupling) and use anhydrous solvents to minimize side reactions.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of pyrazole and benzothiophene moieties. Key signals:
  • Pyrazole C-H protons at δ 7.8–8.2 ppm (¹H NMR) .
  • Thiophene C-S coupling visible in ¹³C NMR (δ 125–135 ppm) .
  • X-ray Crystallography : Use SHELXL for structure refinement. Key metrics:
  • Bond angles between pyrazole and thiophene rings (e.g., dihedral angles ~8–16°, similar to N-(2-nitrophenyl)thiophene-2-carboxamide) .
  • Hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) for supramolecular assembly analysis .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Anti-inflammatory Screening : COX-2 inhibition assay (ELISA-based, IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, EC₅₀ values) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding to targets like COX-2 (PDB: 5KIR) or bacterial topoisomerase IV. Focus on pyrazole-thiophene interactions in hydrophobic pockets .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors using datasets from structurally similar carboxamides (e.g., thiadiazole derivatives) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial results with both agar diffusion (zone of inhibition) and time-kill kinetics .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if inactive compounds are due to rapid degradation .
  • Structural Analog Comparison : Compare with N-(2-(benzo[d]thiazol-2-yl)ethyl) derivatives to isolate pharmacophoric elements .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent Variation :
PositionModificationBiological Impact
Pyrazole (C3)Methyl vs. trifluoromethylIncreased lipophilicity enhances membrane permeability
Benzothiophene (C2)Electron-withdrawing groups (e.g., -NO₂)Improved COX-2 selectivity
  • Synthetic Routes : Parallel synthesis (e.g., Ugi-azide reaction) to generate 10–20 analogs for high-throughput screening .

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